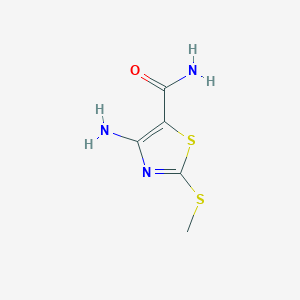

4-Amino-2-(methylthio)thiazole-5-carboxamide

Vue d'ensemble

Description

4-Amino-2-(methylthio)thiazole-5-carboxamide is a compound of interest in the synthesis of thiazole derivatives, which are valuable for various applications due to their chemical properties. Thiazoles are heterocyclic compounds that feature both sulfur and nitrogen in the ring. These compounds play a crucial role in medicinal chemistry and have been utilized in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, can be achieved through various methods. One efficient route involves the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent, leading to the introduction of different functional groups into the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013). Additionally, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate has been used for the regioselective synthesis of thiazole carboxamides, showcasing the versatility of synthetic approaches (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Molecular Structure Analysis

The molecular structure of this compound, like other thiazole derivatives, is characterized by the presence of a thiazole ring—a five-membered ring containing nitrogen and sulfur atoms. This structure contributes to the compound's chemical reactivity and interaction with other molecules. X-ray diffraction studies have been employed to confirm the regioisomeric products and elucidate the detailed structural characteristics of these molecules (Singh et al., 2022).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of thiazole derivatives. Its reactivity is influenced by the functional groups attached to the thiazole ring, enabling the synthesis of compounds with diverse biological activities. The ability to undergo cyclization and substitution reactions makes it a valuable building block in organic synthesis (Kumar et al., 2013).

Applications De Recherche Scientifique

Synthesis Techniques

- Efficient routes for synthesizing thiazole derivatives, including those with functionalities similar to 4-Amino-2-(methylthio)thiazole-5-carboxamide, have been developed. One such method involves chemoselective thionation-cyclization of functionalized enamides using Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).

- Another approach reported is the high-yield synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, highlighting an environmentally friendly method suitable for industrial production (Wang et al., 2014).

Biological and Pharmaceutical Applications

- Thiazole derivatives, including this compound, have shown a range of biological activities. For example, certain thiazole-5-carboxamide derivatives exhibit antimicrobial activities, highlighting their potential in antibacterial and antifungal applications (Mhaske et al., 2011).

- In another study, N-substituted 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides demonstrated promising fungicidal activity, underscoring their potential in agricultural applications (Li Wei, 2012).

Chemical Properties and Synthesis on Solid Phase

- The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase was explored, showcasing advanced techniques in chemical synthesis. This method is significant for developing compounds with potential oral bioavailability drug properties (Kim et al., 2019).

Contribution to Antiviral Research

- Some thiazole derivatives, including those structurally related to this compound, have been studied for their antiviral properties. This includes investigations into their inhibitory activity against different viruses, indicating potential applications in antiviral drug development (Srivastava et al., 1977).

Mécanisme D'action

Target of Action

The compound 4-Amino-2-(methylthio)thiazole-5-carboxamide, also known as 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . This class of compounds has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . One of the primary targets of this compound is Traf2- and Nck-interacting kinase (TNIK), which regulates the Wnt signaling pathway .

Mode of Action

The compound interacts with its target, TNIK, through hydrogen bond interactions . This interaction can inhibit the function of TNIK, thereby regulating the Wnt signaling pathway . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Biochemical Pathways

The inhibition of TNIK by this compound affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell proliferation .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation . By targeting TNIK and disrupting the Wnt signaling pathway, the compound can potentially inhibit the growth and proliferation of cancer cells .

Orientations Futures

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are used in the cure of cancer and have been prepared for expenditure in cancer therapy . This suggests that there is a potential for future research and development in this area.

Propriétés

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-10-5-8-3(6)2(11-5)4(7)9/h6H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCLRMIUWNNJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315457 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39736-30-6 | |

| Record name | 39736-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)